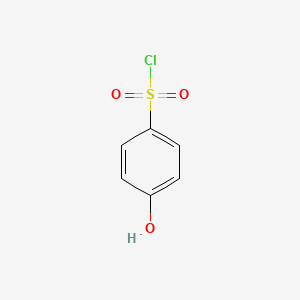

4-Hydroxybenzenesulfonyl chloride

Beschreibung

Contextual Significance in Organic Synthesis and Medicinal Chemistry

4-Hydroxybenzenesulfonyl chloride serves as a crucial intermediate and reagent in both organic synthesis and medicinal chemistry. The sulfonyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity is fundamental to its role in constructing larger molecular frameworks. wikipedia.org

In the realm of organic synthesis, the compound is a key precursor for creating diverse molecular architectures. The presence of the hydroxyl group allows for further functionalization, enabling chemists to introduce additional complexity and tailor the properties of the final product. For instance, it is utilized in the production of polyurethanes and other polymers. biosynth.com The synthesis of sulfonamides, a class of compounds with broad applications, frequently employs sulfonyl chlorides like the 4-hydroxy derivative. ekb.egcbijournal.com This reaction is a cornerstone of modern synthetic chemistry, allowing for the reliable formation of S-N bonds. organic-chemistry.org

The significance of this compound is particularly pronounced in medicinal chemistry, where the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. ekb.eg The compound acts as a versatile scaffold for the development of new drug candidates. Researchers have utilized it to prepare amino acid derivatives that exhibit anticancer activity. chemicalbook.com The ability to readily form sulfonamides allows for the systematic modification of lead compounds, a critical process in drug discovery aimed at optimizing potency, selectivity, and pharmacokinetic properties. The use of such building blocks is essential for creating libraries of compounds for screening and identifying new therapeutic agents. umich.edumdpi.comnih.gov

Historical Perspective of Research and Discovery

The study of sulfonyl chlorides dates back to the foundations of modern organic chemistry. The parent compound, benzenesulfonyl chloride, was prepared via methods like the chlorosulfonation of benzene (B151609) or by treating benzenesulfonate (B1194179) salts with reagents like phosphorus oxychloride. wikipedia.orgorgsyn.org These early methods laid the groundwork for the synthesis of substituted derivatives.

Research specifically mentioning this compound appeared in the latter half of the 20th century. An article in The Journal of Organic Chemistry published in 1973 marks one of the earlier significant mentions of this specific compound in a major chemical journal, highlighting its availability and use within the research community at that time. acs.org The development and reporting on the synthesis and reactions of such bifunctional reagents were critical for expanding the toolbox available to synthetic chemists, enabling the creation of molecules with increasing complexity and functionality.

Scope and Objectives of Current Research Landscape

The current research landscape for this compound is vibrant and continues to expand, driven by the ongoing search for novel materials and therapeutic agents. A primary objective is its use as a foundational building block in the synthesis of complex molecules with specific biological targets.

Recent research has demonstrated its utility in creating potent inhibitors for enzymes implicated in disease. For example, it has been a key component in the synthesis of novel 4-hydroxyquinazoline (B93491) derivatives designed to act as PARP (Poly (ADP-ribose) polymerase) inhibitors. These inhibitors are of significant interest in oncology, particularly for overcoming resistance to existing therapies.

Another area of active investigation involves its use in polymer chemistry. Research has explored the polymerization of this compound to create novel polysulfonates. acs.org These materials are of interest for applications such as proton exchange membranes in fuel cells, where thermal stability and specific chemical properties are paramount.

The development of more efficient and environmentally benign synthetic methods also forms part of the current research scope. This includes exploring new catalysts and reaction conditions for sulfonamide synthesis to improve yields and reduce waste. cbijournal.com The overarching goal is to harness the unique reactivity of this compound to address contemporary challenges in medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4025-67-6 |

| Molecular Formula | C₆H₅ClO₃S |

| Molecular Weight | 192.62 g/mol sigmaaldrich.com |

| Appearance | Solid |

| Melting Point | 90-92 °C |

| IUPAC Name | This compound nih.gov |

| InChIKey | XKQZGGLHJYTXJA-UHFFFAOYSA-N nih.gov |

| SMILES | C1=CC(=CC=C1O)S(=O)(=O)Cl biosynth.com |

Table 2: Examples of Derivatives from this compound in Research

| Derivative Class | Synthetic Application | Research Area |

| N-Aryl/Alkyl Sulfonamides | Reaction with primary/secondary amines | Medicinal Chemistry, Organic Synthesis researchgate.net |

| Sulfonate Esters | Reaction with alcohols | Polymer Science, Protecting Group Chemistry |

| Amino Acid Conjugates | Coupling with amino acids | Anticancer Drug Discovery chemicalbook.com |

| Polyurethanes | Reaction in the presence of a dehydrating agent | Materials Science biosynth.com |

| 4-Hydroxyquinazoline Derivatives | Used as a precursor in multi-step synthesis | PARP Inhibitors, Oncology |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQZGGLHJYTXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465406 | |

| Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-67-6 | |

| Record name | 4-HYDROXY-BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Hydroxybenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

Established synthetic pathways to 4-Hydroxybenzenesulfonyl chloride are predominantly linear, beginning with the modification of a phenol (B47542) precursor. The primary challenge in these syntheses is the management of the reactive, unhindered phenolic hydroxyl group, which can lead to undesired side reactions. acs.org

This strategy is a classic and widely documented approach for preparing aromatic sulfonyl chlorides. The process involves two main stages: the introduction of a sulfonic acid group onto the aromatic ring, followed by the conversion of this group into a sulfonyl chloride.

The conversion of an aryl sulfonic acid to its corresponding sulfonyl chloride is a standard transformation in organic synthesis. Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose. orgsyn.orgreddit.com The general reaction involves heating the sulfonic acid or its salt with the chlorinating agent. orgsyn.org While effective for many sulfonic acids, the presence of the unprotected hydroxyl group in 4-hydroxybenzenesulfonic acid complicates this direct conversion, often requiring specific conditions or protecting group strategies to achieve good yields. acs.org Using thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a well-established method for this conversion. reddit.com

Table 1: Comparison of Common Chlorinating Agents for Sulfonic Acids

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in a solvent, often with catalytic DMF | SO₂, HCl | Volatile byproducts are easily removed. reddit.comorgsyn.org |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent, heating | POCl₃, HCl | Can sometimes lead to unwanted side reactions with other functional groups. orgsyn.org |

The direct reaction of phenol (hydroxybenzene) with chlorosulfonic acid is a potential route to introduce the chlorosulfonyl group. In this process, an aromatic compound is treated with an excess of chlorosulfonic acid to form the sulfonyl chloride. orgsyn.orggoogle.com However, for phenol, this direct approach is problematic. The reaction of chlorosulfonic acid with phenol can lead to complex reaction mixtures that fail to produce the desired this compound in good yield. acs.org The high reactivity of the phenol ring and the hydroxyl group itself can lead to side reactions and the formation of polymeric materials. acs.org

Early attempts to synthesize this compound involved the reaction of potassium 4-hydroxybenzenesulfonate with phosphorus pentachloride. However, this reaction did not yield the intended product. Instead, it was reported to produce the dichlorophosphate ester of this compound, indicating that the phosphorus pentachloride reacted with the phenolic hydroxyl group in addition to the sulfonate group. acs.org This highlights a significant challenge in using strong chlorinating agents with unprotected phenols.

A successful and documented method for preparing this compound involves the reaction of sodium 4-hydroxybenzenesulfonate with thionyl chloride. acs.org It was found that suspending the sodium salt in a large excess of thionyl chloride containing a catalytic quantity of dimethylformamide (DMF) for several hours at room temperature effectively converts the sulfonate salt to the desired sulfonyl chloride. acs.org The use of DMF as a catalyst is crucial for this transformation, likely proceeding through a Vilsmeier-Haack type intermediate. orgsyn.orgorgsyn.org This method avoids the complications seen with phosphorus pentachloride and direct chlorosulfonation, providing a viable route to the target compound. acs.org

Table 2: Research Findings on the Synthesis from Sodium 4-Hydroxybenzenesulfonate

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Sodium 4-hydroxybenzenesulfonate (II) | acs.org |

| Reagent | Thionyl chloride (in substantial excess) | acs.org |

| Catalyst | Dimethylformamide (catalytic amount) | acs.org |

| Conditions | Suspension stirred for several hours at room temperature | acs.org |

| Outcome | Successful formation of this compound (I) | acs.org |

| Previous Attempts | Treatment with thionyl chloride using DMF as a solvent (not in excess) yielded intractable oils. | acs.org |

Convergent synthesis is a strategy that involves the independent synthesis of two or more fragments of a target molecule, followed by their assembly in the final stages. This approach is typically contrasted with linear synthesis, where a molecule is built step-by-step from a single starting material.

For a relatively small and simple molecule like this compound, linear syntheses, such as those described above starting from phenol, are the most common and practical routes. The literature does not prominently feature specific "convergent" strategies for this particular compound, as the linear approach is efficient. A theoretical convergent approach might involve coupling a pre-functionalized aromatic ring containing a protected hydroxyl group with a sulfur-containing fragment, but such multi-step routes are generally less efficient than the direct sulfonation and chlorination of readily available phenol derivatives.

Modern Methods and Catalytic Systems

In the synthesis of aryl sulfonic acids, the precursors to sulfonyl chlorides, controlling reaction conditions to maximize yield and purity is paramount. The use of ammonium (B1175870) salts or related reagents like sulfamic acid represents a significant refinement in sulfonation technology. Sulfamic acid, for instance, is utilized as a mild and specific sulfating agent for sensitive substrates such as alkyl phenol ethoxylates. chemithon.com Its primary advantage lies in its selectivity; it sulfates alcohol groups without promoting unwanted side reactions like aromatic ring sulfonation. chemithon.comgoogle.com This specificity is crucial as ring sulfonation can negatively impact the properties of the final product. google.com

This principle can be extended to the sulfonation of phenol to produce 4-hydroxybenzenesulfonic acid. Traditional methods using potent sulfonating agents like concentrated sulfuric acid or oleum can lead to the formation of byproducts, including disulfonated species and undesired isomers, complicating purification and reducing the yield of the target para-isomer. wikipedia.org

The use of ammonium-based systems can mitigate these issues. Certain ammonium salts of mineral acids have been found to act as effective catalysts in chlorosulfonation reactions, leading to high yields of the desired product. researchgate.net By moderating the reactivity of the sulfonating agent or by acting as a selective catalyst, ammonium salts help prevent over-sulfonation and improve the regioselectivity of the reaction. This leads to a cleaner reaction mixture with fewer impurities, which simplifies the workup process and ultimately enhances the isolated yield and purity of the desired 4-hydroxybenzenesulfonic acid intermediate.

Table 1: Comparison of Sulfonating Agents and Additives This table provides a conceptual comparison based on literature principles.

| Sulfonating System | Substrate Example | Key Advantages | Potential Outcome for Phenol Sulfonation |

|---|---|---|---|

| H₂SO₄ / SO₃ (Oleum) | Benzene (B151609) | High reactivity | High conversion, but risk of polysulfonation and isomer formation |

| Chlorosulfonic Acid | Benzene | Effective agent | Good conversion, but hazardous and can produce byproducts |

| Sulfamic Acid | Alkyl Phenol Ethoxylates | Mild, selective for O-sulfation, prevents ring sulfonation | Higher purity of 4-hydroxybenzenesulfonic acid, reduced byproducts |

| SO₃ + Ammonium Salt Catalyst | Chlorobenzene | Catalytic, improved yield | Enhanced yield and regioselectivity towards the para-isomer |

The conversion of sulfonic acids into their corresponding sulfonyl chlorides is a critical step in the synthesis of sulfonamides and other derivatives. While traditional chlorinating agents like thionyl chloride or phosphorus pentachloride are effective, modern methods often employ phosgene or its safer solid surrogate, triphosgene (bis(trichloromethyl) carbonate), in the presence of a catalyst. orgsyn.org

The use of triphosgene with a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) is an efficient and mild method for this transformation. asianpubs.orgnih.gov The reaction mechanism involves the initial interaction between triphosgene and DMF to form a Vilsmeier-type reagent in situ. asianpubs.org This electrophilic intermediate is the actual reactive chlorinating species that subsequently reacts with the sulfonic acid (or its salt) to yield the sulfonyl chloride. asianpubs.org

This methodology offers several advantages over classical approaches:

Safety: Triphosgene is a stable, crystalline solid, which is significantly easier and safer to handle, transport, and store compared to highly toxic and gaseous phosgene. asianpubs.org

Mild Conditions: The reactions can often be carried out under mild conditions, sometimes at low temperatures (-50°C to 0°C), which helps to preserve sensitive functional groups elsewhere in the molecule. google.com

High Yield and Purity: The method is known for affording excellent yields of the desired sulfonyl chloride. asianpubs.org As the byproducts are typically gaseous (CO₂) or volatile, product isolation is often simplified, leading to higher purity.

Environmentally Friendlier: The process can be more environmentally benign as it avoids the evolution of corrosive gases like SO₂ and excess HCl that are common in methods using thionyl chloride. google.com

For the synthesis of this compound, this method would be applied to its precursor, 4-hydroxybenzenesulfonic acid. The presence of the unprotected hydroxyl group requires careful control of reaction conditions to prevent side reactions, but the mildness of the triphosgene/DMF system makes it a suitable choice.

Reaction Mechanisms and Kinetics

The mechanistic pathways and reaction rates of this compound are central to its application in synthesis. Its reactivity is primarily centered on the sulfonyl chloride functional group, which is susceptible to nucleophilic attack, and the phenolic ring, which can influence the reaction center and participate in other transformations.

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a subject of detailed mechanistic study. mdpi.com Two primary mechanisms are generally considered for these transformations: a concerted, single transition state process (Sₙ2-type) and a stepwise addition-elimination (A-E) mechanism that proceeds through a pentacoordinate sulfurane intermediate. nih.gov

For the identity exchange reaction of arenesulfonyl chlorides with chloride ions, kinetic and computational studies strongly support a synchronous Sₙ2 mechanism. nih.govmdpi.com These reactions are bimolecular, with the rate being first order with respect to both the sulfonyl chloride and the nucleophile. mdpi.com The reaction proceeds with an inversion of configuration at the sulfur center. nih.gov The reactivity of substituted arenesulfonyl chlorides in these reactions is sensitive to the electronic effects of the ring substituents. A study on a series of para- and meta-substituted arenesulfonyl chlorides yielded a positive Hammett ρ-value of +2.02, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the build-up of negative charge in the transition state. nih.gov Conversely, the electron-donating p-hydroxy group in this compound would be expected to decrease the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

| Reaction Parameter | Value for Arenesulfonyl Chlorides (Chloride Exchange) | Interpretation |

| Reaction Order | Second Order Overall (First order in sulfonyl chloride, first order in nucleophile) mdpi.com | Bimolecular reaction involving collision of both reactants in the rate-determining step. |

| Proposed Mechanism | Sₙ2-type (concerted) nih.govmdpi.com | A single transition state is involved, without a stable intermediate. |

| Hammett ρ-value | +2.02 nih.gov | The reaction is facilitated by electron-withdrawing substituents on the aromatic ring. |

Hydrolysis Pathways and Products

The hydrolysis of arenesulfonyl chlorides, including this compound, can proceed through different pathways depending on the reaction conditions, particularly the pH. The final product of hydrolysis is the corresponding sulfonic acid, in this case, 4-hydroxybenzenesulfonic acid.

Studies on the hydrolysis of various substituted benzenesulfonyl chlorides in water have shown that the reaction follows an Sₙ2 mechanism for both neutral (solvolysis) and alkaline hydrolysis. rsc.org The rate of hydrolysis is dependent on the pH. acs.org

Neutral Hydrolysis (Solvolysis) : In neutral or acidic conditions, a water molecule acts as the nucleophile. The reaction is generally slower than alkaline hydrolysis. Computational studies on benzenesulfonyl chloride suggest that the process involves the cooperative participation of multiple water molecules in a cyclic transition state, which facilitates the nucleophilic attack and the departure of the chloride ion. researchgate.netresearchgate.net

Alkaline Hydrolysis : Under basic conditions, the more potent nucleophile, hydroxide ion (OH⁻), attacks the sulfonyl group. This reaction is significantly faster than neutral hydrolysis. The kinetics of alkaline hydrolysis for substituted benzenesulfonyl chlorides correlate well with the Hammett equation, yielding a ρ-value of +1.564. rsc.org This positive value confirms that electron-withdrawing groups enhance the reaction rate by making the sulfur atom more electrophilic. rsc.org

Some research also proposes that the hydrolysis of arenesulfonyl chlorides can occur via two distinct pathways within the SₐN mechanism: one involving a cyclic intermediate with water molecules and another proceeding through an anionic intermediate (HO-SO₂(Cl)Ar(H₂O)n). researchgate.net The contribution of the anionic pathway is thought to increase with the electron-withdrawing strength of the substituents. researchgate.net

Oxidation and Reduction Reactions

Information specifically detailing the oxidation and reduction reactions of this compound is not extensively covered in the available research. However, based on general principles of organic chemistry, the two functional groups present distinct possibilities for such transformations. The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures under appropriate conditions. The sulfonyl chloride group, on the other hand, can be reduced to various lower oxidation states of sulfur, such as sulfinic acids or thiols, using strong reducing agents.

Coupling Reactions with Electrophiles

The term "coupling with electrophiles" can be interpreted in two ways for this compound. The sulfonyl chloride group itself is a potent electrophilic center that readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. researchgate.net

Alternatively, the aromatic ring, activated by the strong electron-donating hydroxyl group, is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be directed to the positions ortho to the hydroxyl group. The phenoxide anion, formed under basic conditions, is an even stronger nucleophile and can participate in reactions like O-alkylation or O-acylation by attacking external electrophiles.

Formation of “Quinoid Sulfene” Intermediates

The potential formation of a "quinoid sulfene" intermediate from a derivative of this compound has been a subject of historical interest. oup.com Early work by Zincke on the reaction of 3,5-dibromo-4-hydroxybenzenesulfonyl chloride with weak bases like sodium acetate (B1210297) in aqueous acetone reported the development of a transient, bright yellow color. oup.com This observation led to the proposal of a quinoid sulfene as a reactive intermediate. oup.com

However, a more detailed investigation using ultraviolet spectroscopy revealed that at the early stage of the reaction, a distinct absorption maximum appears at 310 mµ, which could be attributed to a quinoid-like structure. oup.com This absorption gradually disappears as a colorless precipitate forms. oup.com The final product was not the structure originally proposed by Zincke but rather an oligomeric material. oup.com While the transient yellow color and the UV absorption data are suggestive, definitive evidence to fully substantiate the formation of a true "quinoid sulfene" intermediate remains elusive. oup.com

Purification and Characterization Techniques in Synthetic Studies

The synthesis and handling of this compound present unique challenges due to the compound's reactive phenolic group and its physical properties. acs.org

Purification: Standard purification methods like sublimation and distillation have proven unsuccessful for this compound. acs.org A significant challenge arises during work-up procedures involving water; the compound can absorb enough water to form an oily layer, which makes separation by filtration impossible. acs.org Extraction techniques are also complicated by the partitioning of catalysts like dimethylformamide between aqueous and organic phases. acs.org A successful purification technique involves recrystallization from methylene (B1212753) chloride. acs.org

Characterization: The structural confirmation of this compound relies on a combination of spectroscopic and analytical methods.

| Technique | Observed Data for this compound |

| Elemental Analysis | Calculated for C₆H₅ClO₃S: C, 37.5%; H, 2.6%; S, 16.7%; Cl, 18.4%. Found: C, 37.4%; H, 2.7%; S, 16.7%; Cl, 18.4%. acs.org |

| ¹H NMR | (CDCl₃, δ): 7.0 (d, J=9 Hz, protons ortho to OH), 7.9 (d, J=9 Hz, protons ortho to SO₂Cl). acs.org |

| Infrared (IR) Spectroscopy | Would show characteristic absorptions for O-H stretching (phenolic), aromatic C=C stretching, and asymmetric/symmetric S=O stretching of the sulfonyl chloride group. |

| Melting Point | 68-70 °C acs.org |

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, IR)

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound by identifying its functional groups and the connectivity of its atoms.

¹H NMR (Proton Nuclear Magnetic Resonance)

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule determines its resonance frequency. For this compound, the aromatic protons typically appear as a set of doublets due to the para-substitution on the benzene ring. Protons adjacent to the electron-withdrawing sulfonyl chloride group are deshielded and resonate at a lower field (higher ppm value) compared to the protons adjacent to the electron-donating hydroxyl group libretexts.orgchemistrysteps.com. The acidic proton of the hydroxyl group usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show four distinct signals for the aromatic carbons due to the molecule's symmetry. The carbon atom bonded to the sulfonyl chloride group and the carbon atom bonded to the hydroxyl group will have characteristic chemical shifts influenced by the electronegativity of the substituents illinois.edudu.edu. The remaining two signals correspond to the other two pairs of equivalent aromatic carbons.

IR (Infrared) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The sulfonyl chloride group (-SO₂Cl) exhibits strong, characteristic stretching vibrations for the S=O bond, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ acdlabs.com. The presence of the hydroxyl group (-OH) is confirmed by a strong, broad absorption band in the high-frequency region, generally between 3200 and 3550 cm⁻¹ specac.com. Additionally, absorptions corresponding to the aromatic ring, including C=C stretching and =C-H stretching, are also observed specac.comvscht.cz.

| Summary of Characteristic Spectroscopic Data for this compound | |

|---|---|

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (2H, doublet) ortho to -SO₂Cl group (downfield)

|

| ¹³C NMR | - Four distinct signals for the aromatic carbons due to para-substitution. |

| IR Spectroscopy | - Strong, broad O-H stretch (~3550-3200 cm⁻¹)

|

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is a commonly employed method researchgate.netresearchgate.net. This technique uses a nonpolar stationary phase (such as C18) and a polar mobile phase.

A typical RP-HPLC method for analyzing benzenesulfonyl chloride derivatives involves a C18 column with a mobile phase consisting of an organic solvent like methanol or acetonitrile mixed with water researchgate.net. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often performed using a UV detector, as the aromatic ring of this compound absorbs UV light researchgate.net. This method is effective for assessing the purity of the compound and for monitoring the progress of chemical reactions.

| Typical HPLC Parameters for Analysis of Related Benzenesulfonyl Chlorides | |

|---|---|

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 researchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture researchgate.net |

| Detection | UV-Vis Detector (e.g., at 215 nm) researchgate.net |

| Mode | Isocratic or Gradient Elution |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (such as carbon, hydrogen, and sulfur) in a compound. This analysis provides the empirical formula of a substance, which can be compared with the theoretical composition calculated from the proposed molecular formula. For this compound, the molecular formula is C₆H₅ClO₃S chemicalbook.comchemicalbook.com. The experimentally determined percentages of carbon, hydrogen, and sulfur must align with the calculated theoretical values to confirm the compound's elemental composition and purity. This method serves as a final verification of the compound's identity, complementing the structural information obtained from spectroscopic methods.

| Theoretical Elemental Composition of this compound (C₆H₅ClO₃S) | |

|---|---|

| Element | Mass Percentage (%) |

| Carbon (C) | 37.41 |

| Hydrogen (H) | 2.62 |

| Chlorine (Cl) | 18.40 |

| Oxygen (O) | 24.92 |

| Sulfur (S) | 16.64 |

Iii. Derivatization and Functionalization of 4 Hydroxybenzenesulfonyl Chloride

Synthesis of Sulfonamide Derivatives

The reaction of 4-hydroxybenzenesulfonyl chloride with amines is a cornerstone of its chemical utility, providing access to a wide array of sulfonamide derivatives.

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.egresearchgate.net This reaction, known as sulfonylation, proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.netcbijournal.com

The general reaction scheme is as follows:

this compound + Primary/Secondary Amine → 4-Hydroxyphenylsulfonamide + HCl

The nucleophilicity of the amine plays a crucial role in the reaction's success. Primary amines are generally highly reactive, while secondary amines can exhibit lower to negligible reactivity depending on steric hindrance. cbijournal.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. For instance, quantitative yields have been reported for the reaction of p-toluidine (B81030) with tosyl chloride and aniline (B41778) with benzenesulfonyl chloride using pyridine as a base at temperatures ranging from 0-25 °C. cbijournal.com

Interactive Table: Synthesis of Sulfonamides from this compound and Various Amines

| Amine Type | Reactivity | General Product |

| Primary Amine (R-NH₂) | High | N-Substituted-4-hydroxybenzenesulfonamide |

| Secondary Amine (R₂-NH) | Moderate to Low | N,N-Disubstituted-4-hydroxybenzenesulfonamide |

Sulfonamide derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent biological activities. A notable application is their use as enzyme inhibitors. ekb.eg For example, sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS). ekb.eg Furthermore, chromene-containing sulfonamides have been synthesized and investigated for their carbonic anhydrase inhibitory properties. nih.gov These compounds are of interest as potential anticancer agents due to the overexpression of certain carbonic anhydrase isoforms in many tumors. nih.gov The synthesis of these inhibitors often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine-containing scaffold. nih.gov

This compound is also utilized in the synthesis of amino acid derivatives. chemicalbook.com These derivatives are prepared by reacting the sulfonyl chloride with the amino group of an amino acid or its ester. bioorganica.com.uacihanuniversity.edu.iq For instance, the reaction of 4-acetamidobenzenesulfonyl chloride with amino acids like valine, alanine, and tryptophan has been reported to yield the corresponding sulfonamide-amino acid conjugates. cihanuniversity.edu.iq Similarly, the reaction of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with amino acid methyl esters in the presence of triethylamine leads to the formation of amino acid sulfonamide derivatives of isocoumarin. bioorganica.com.ua However, the reaction with free amino acids in a basic aqueous solution can be complicated by the hydrolysis of other functional groups present in the molecule. bioorganica.com.ua

Formation of Sulfonate Esters through Reaction with Alcohols

In addition to reacting with amines, this compound can react with alcohols to form sulfonate esters. periodicchemistry.com This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group, a process sometimes referred to as "activating" the alcohol. youtube.comlibretexts.org The reaction involves treating the alcohol with the sulfonyl chloride in the presence of a base, such as pyridine. periodicchemistry.comyoutube.com

The mechanism involves the alcohol's oxygen atom acting as a nucleophile and attacking the sulfur atom of the sulfonyl chloride. youtube.com A protonated intermediate is formed, which is then deprotonated by the base to yield the final sulfonate ester. youtube.com A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of configuration at the carbon atom. libretexts.orgchegg.com

Interactive Table: Sulfonate Ester Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (R-OH) | 4-Hydroxyphenylsulfonate Ester |

The resulting sulfonate esters are valuable intermediates in organic synthesis because the sulfonate group is an excellent leaving group, much like a halide ion. periodicchemistry.comlibretexts.org This allows for subsequent nucleophilic substitution or elimination reactions to be carried out under milder conditions than would be possible with the original alcohol. libretexts.org

Heterocyclic Compound Formation

This compound and its derivatives are also employed in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

A notable application of this compound derivatives is in the synthesis of chromene sulfonamides. rsc.org Chromenes are a class of heterocyclic compounds that, when combined with a sulfonamide moiety, can exhibit a range of biological activities, including potential as antidiabetic and anticancer agents. rsc.orgnih.gov

For example, a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized by reacting 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene (B1212753) derivatives in the presence of ammonium (B1175870) acetate (B1210297) as a catalyst. rsc.org In this reaction, the sulfonyl chloride group first reacts with ammonia (B1221849) (liberated from ammonium acetate) to form the sulfonamide, followed by a series of reactions involving the formyl and hydroxyl groups to construct the chromene ring system. rsc.org Other synthetic strategies involve the base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones to create 3-sulfonyl-4H-chromenes. beilstein-journals.org

Reactions with Activated Methylene Derivatives

The reaction of sulfonyl chlorides with compounds containing an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups) can lead to the formation of C-S bonds, a process known as C-sulfonylation. While direct experimental data for the reaction of this compound with common activated methylene derivatives like diethyl malonate or malononitrile (B47326) is not extensively documented in readily available literature, the general reactivity of arylsulfonyl chlorides suggests that such reactions are plausible under appropriate basic conditions.

For instance, the C-sulfonylation of 4-alkylpyridines with various aryl sulfonyl chlorides has been reported. nih.govacs.org In these reactions, the methylene group adjacent to the pyridine ring is sufficiently activated to undergo sulfonylation. The reaction is typically carried out in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org The proposed mechanism involves the initial N-sulfonylation of the pyridine, followed by the formation of a 4-alkylidene dihydropyridine (B1217469) intermediate, which then undergoes rearrangement to yield the C-sulfonylated product. nih.govacs.org

Malononitrile, another classic example of a compound with an activated methylene group, is known to react with a variety of electrophiles to form substituted derivatives. researchgate.net Its reactions often proceed via the formation of a carbanion in the presence of a base, which then attacks the electrophilic center. Based on these principles, a hypothetical reaction between this compound and an activated methylene compound like diethyl malonate is presented below.

Hypothetical Reaction with Diethyl Malonate:

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Diethyl malonate | Diethyl 2-(4-hydroxyphenylsulfonyl)malonate | Base (e.g., NaH, Et₃N) |

In this proposed reaction, a base would deprotonate the activated methylene group of diethyl malonate, and the resulting nucleophilic carbanion would attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the C-sulfonylated product.

Polymerization Studies and Polyurethane Synthesis

The bifunctional nature of this compound, possessing both a hydroxyl group and a reactive sulfonyl chloride, presents the potential for its use as a monomer in polymerization reactions. Specifically, it could theoretically participate in the synthesis of polyurethanes and other polymers.

Polyurethanes are typically synthesized through the polyaddition reaction of a diol or polyol with a diisocyanate. youtube.com The hydroxyl group of this compound could react with an isocyanate group to form a urethane (B1682113) linkage. If a diisocyanate is used, this could lead to the formation of a polyurethane chain. Furthermore, the sulfonyl chloride group could be used to introduce specific functionalities into the polymer backbone or as a site for cross-linking. For instance, the sulfonyl chloride could react with a diamine or another diol to create a more complex polymer architecture. The use of chain extenders with different functionalities is a common strategy to tailor the properties of polyurethanes. rsc.orgmdpi.commdpi.com

While direct studies on the synthesis of polyurethanes from this compound are not prominently reported, the synthesis of polyurethanes from other phenolic compounds is well-established. koreascience.krmdpi.comresearchgate.net Additionally, sulfonated polymers, including sulfonated polyurethanes, have been synthesized to impart specific properties such as improved hydrophilicity and ionic conductivity. nih.gov

A potential synthetic route to a sulfonamide-containing polymer could involve the reaction of this compound with a diamine. This would lead to the formation of a polysulfonamide. If the starting amine also contains hydroxyl groups, a hybrid polyurethane-sulfonamide polymer could be envisioned. The synthesis of porous sulfonamide polymers by reacting monomers with multiple amine groups with sulfur dioxide has been demonstrated, highlighting the versatility of sulfonamide bond formation in polymer chemistry. jxnutaolab.com

Potential Polymerization Reactions:

| Monomer 1 | Monomer 2 | Polymer Type | Potential Linkage |

| This compound | Diisocyanate (e.g., MDI, TDI) | Polyurethane | Urethane |

| This compound | Diamine (e.g., Hexamethylenediamine) | Polysulfonamide | Sulfonamide |

Reactions with Hydrazine (B178648) Derivatives and Sodium Azide (B81097)

The sulfonyl chloride group of this compound readily reacts with hydrazine and its derivatives to form sulfonyl hydrazides. This reaction is a standard method for the preparation of these compounds. google.comorgsyn.org The reaction typically involves treating the sulfonyl chloride with hydrazine hydrate (B1144303) in a suitable solvent. google.comorgsyn.orglookchem.com The resulting 4-hydroxybenzenesulfonyl hydrazide can be a useful intermediate in further synthetic transformations. For instance, sulfonylhydrazones can be prepared from the reaction of sulfonyl chlorides, hydrazine hydrate, and vinyl azides in a one-pot synthesis in water. lookchem.comresearchgate.net

Similarly, the reaction of this compound with sodium azide leads to the formation of 4-hydroxybenzenesulfonyl azide. Sulfonyl azides are important reagents in organic synthesis, notably used in diazo-transfer reactions. orgsyn.org The synthesis is generally carried out by treating the sulfonyl chloride with sodium azide in a suitable solvent system, sometimes with the aid of a phase-transfer catalyst to facilitate the reaction between the aqueous sodium azide and the organic-soluble sulfonyl chloride. orgsyn.orgchemicalbook.com

Reactions with Hydrazine and Azide:

| Reactant | Reagent | Product |

| This compound | Hydrazine hydrate | 4-Hydroxybenzenesulfonyl hydrazide |

| This compound | Sodium azide | 4-Hydroxybenzenesulfonyl azide |

Modification for Targeted Drug Delivery Systems

The chemical handles on this compound make it an attractive scaffold for modification in the development of targeted drug delivery systems. The general principle of targeted drug delivery is to enhance the therapeutic efficacy of a drug by increasing its concentration at the site of action while minimizing off-target side effects. nih.govnih.gov This is often achieved by conjugating the drug or a drug-carrier to a targeting ligand that specifically recognizes and binds to receptors overexpressed on the surface of target cells, such as cancer cells. nih.govnih.gov

One prominent example of a targeting strategy is the use of the folate receptor, which is overexpressed in a variety of cancers. nih.govnih.gov Folic acid can be chemically conjugated to drugs or drug delivery vehicles, enabling them to be selectively taken up by cancer cells via folate receptor-mediated endocytosis. nih.govnih.gov

This compound can be modified to incorporate such targeting ligands. For example, the hydroxyl group could be used as an attachment point for a linker molecule, which is then connected to a targeting moiety like folic acid. The sulfonyl chloride group can be reacted with an amine-containing drug or another component of the delivery system to form a stable sulfonamide linkage. It has been noted that this compound is a useful precursor for preparing amino acid derivatives with anticancer activity. eurjchem.com This suggests its utility in creating drug conjugates.

A plausible strategy for creating a targeted drug delivery system using this compound is outlined below:

Hypothetical Strategy for a Targeted Drug Conjugate:

| Step | Description |

| 1. Linker Attachment | The hydroxyl group of this compound is reacted with a bifunctional linker molecule. |

| 2. Targeting Ligand Conjugation | The other end of the linker is conjugated to a targeting ligand, such as folic acid. |

| 3. Drug Attachment | The sulfonyl chloride group is reacted with an amine-functionalized anticancer drug to form a sulfonamide bond. |

This modular approach would allow for the synthesis of a variety of targeted drug conjugates by varying the drug and the targeting ligand.

Conformational Studies of Cyclic Tetramers from Disubstituted Derivatives

The reaction of 3,5-disubstituted derivatives of this compound with aliphatic tertiary amines in aprotic solvents can lead to the formation of cyclic tetramers. A notable study investigated the conformational behavior of these macrocycles using temperature-dependent proton NMR spectroscopy. The study revealed that these cyclic compounds are not rigid but possess conformational flexibility.

The research focused on cyclic tetramers derived from 3,5-dimethyl- and 3,5-dichloro-4-hydroxybenzenesulfonyl chloride. The conformational flexibility arises from the intra-annular rotation of the substituted benzene (B151609) rings within the macrocyclic structure. By analyzing the NMR spectra at different temperatures, the researchers were able to determine the free energies of activation for this rotational process from the rate constants at the coalescence temperature.

Findings from Conformational Studies of Cyclic Tetramers:

| Derivative | Substituents | Key Finding |

| Cyclic Tetramer 1 | 3,5-Dimethyl | Exhibits conformational flexibility with a determinable energy barrier for benzene ring rotation. |

| Cyclic Tetramer 2 | 3,5-Dichloro | Also shows conformational flexibility, allowing for the study of substituent effects on the rotational barrier. |

This research highlights how the nature of the substituents on the benzene ring influences the conformational barrier. Such studies are crucial for understanding the structure-property relationships of macrocyclic compounds, which are an important class of molecules in areas such as host-guest chemistry and drug discovery. nih.gov The ability to predict and control the conformation of macrocycles is essential for designing molecules with specific binding properties.

Iv. Applications in Medicinal Chemistry and Pharmaceutical Research

Drug Development and Design

4-Hydroxybenzenesulfonyl chloride serves as a valuable scaffold and reactive intermediate in the design and synthesis of new therapeutic agents. Its inherent chemical properties, particularly the reactive sulfonyl chloride group, allow for its incorporation into a wide array of molecular structures, leading to compounds with diverse biological activities.

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a significant percentage of sulfur-containing drugs approved by the FDA. thieme-connect.de These groups are often introduced to modulate a drug's solubility and metabolic profile within the body. thieme-connect.de The most common method for creating sulfonamides involves the reaction of a sulfonyl chloride with an amine. orgsyn.org

This compound is a key intermediate in this process, providing a direct route to synthesizing various p-hydroxyphenylsulfonamide derivatives. chemicalbook.comnih.gov This structural motif is of significant interest as it is a precursor to biologically active molecules, including amino acid derivatives with potential anticancer activity. chemicalbook.com A related compound, 3-acetamido-4-hydroxybenzenesulfonyl chloride, also serves as a critical intermediate in the synthesis of sulfonamides, highlighting the utility of the substituted hydroxybenzenesulfonyl chloride framework in pharmaceutical production. The synthesis of these intermediates is a crucial step in the development of new drugs and the manufacturing of active pharmaceutical ingredients. thieme-connect.de

The search for novel anticancer agents with improved efficacy and reduced side effects is a primary focus of pharmaceutical research. nih.govmdpi.com Derivatives of this compound have been investigated for their potential as anticancer agents. chemicalbook.com In one study, a series of compounds synthesized from a closely related starting material, 3-formyl-4-hydroxy benzene (B151609) sulfonyl chloride (FHS), were evaluated for their cytotoxic effects against a broad panel of cancer cell lines. aacrjournals.org The goal of such research is to identify compounds that can selectively inhibit the growth of cancer cells, paving the way for targeted therapies that minimize harm to healthy tissues. aacrjournals.org The inherent reactivity of the sulfonyl chloride group allows for the creation of large libraries of derivative compounds for screening and development. aacrjournals.org

A critical step in discovering anticancer drugs is the evaluation of a compound's ability to kill or inhibit the proliferation of cancer cells. The Sulforhodamine B (SRB) assay is a widely used and cost-effective method for this purpose. nih.govnih.gov This colorimetric assay is based on the ability of the SRB dye to bind to cellular proteins under acidic conditions. researchgate.netabcam.com The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the number of living cells. nih.gov

The general procedure for the SRB assay is outlined below:

Table 1: General Steps of the Sulforhodamine B (SRB) Assay

| Step | Description |

|---|---|

| 1. Cell Culture | Adherent cancer cells are seeded in 96-well plates and incubated to allow for attachment. |

| 2. Treatment | Cells are exposed to various concentrations of the test compound for a defined period. |

| 3. Fixation | The cells are fixed to the plate, typically using cold trichloroacetic acid (TCA), which also precipitates cellular proteins. protocols.io |

| 4. Staining | The fixed cells are stained with the Sulforhodamine B dye solution. protocols.io |

| 5. Washing | Excess, unbound dye is removed by washing with a dilute acetic acid solution. protocols.io |

| 6. Solubilization | The protein-bound dye is solubilized with a basic solution, such as a Tris base solution. nih.gov |

| 7. Absorbance Reading | The optical density (OD) of the resulting colored solution is measured using a microplate reader (typically at 510-565 nm), with the intensity being proportional to the number of viable cells. nih.govabcam.com |

In a study evaluating derivatives of 3-formyl-4-hydroxy benzene sulfonyl chloride, the SRB assay was employed to screen for cytotoxic effects across an extensive panel of cancer cell lines. aacrjournals.org

An ideal anticancer drug should be highly toxic to cancer cells while exhibiting minimal effects on normal, healthy cells. This property, known as selective cytotoxicity, is a key objective in drug development to reduce the side effects commonly associated with chemotherapy. nih.gov To assess this, researchers compare the cytotoxic effects of a compound on cancer cell lines versus non-cancerous cell lines.

In the investigation of derivatives of 3-formyl-4-hydroxy benzene sulfonyl chloride, the study design explicitly aimed to identify compounds with favorable selectivity profiles. aacrjournals.org This was achieved by testing the compounds not only against a wide variety of cancer cell lines but also against a normal breast epithelial cell line, MCF10a, which served as a healthy control. aacrjournals.org Comparing the concentration of a compound required to kill cancer cells to that which harms normal cells provides a measure of its therapeutic window and potential for selective action.

Table 2: Representative Cell Lines Used for Cytotoxicity and Selectivity Profiling

| Category | Cell Line | Type of Cancer/Tissue |

|---|---|---|

| Colorectal Cancer | HT-29 | Human Colorectal Adenocarcinoma |

| COLO 205 | Human Colon Cancer | |

| Hepatic Cancer | PLC/PRF | Human Hepatocellular Carcinoma |

| Pancreatic Cancer | MiaPaca2 | Human Pancreatic Carcinoma |

| Breast Cancer | MDA-MB-231 | Human Breast Adenocarcinoma (Triple-Negative) |

| MCF7 | Human Breast Adenocarcinoma (Hormone-Receptor Positive) | |

| Ovarian Cancer | OVCAR-5 | Human Ovarian Carcinoma |

| Normal Control | MCF10a | Human Breast Epithelial (Non-tumorigenic) |

This table is based on the panel of cell lines used in the study of 3-formyl-4-hydroxy benzene sulfonyl chloride derivatives. aacrjournals.org

Enzymes are critical proteins that catalyze biochemical reactions necessary for cell survival and function. The aberrant activity of specific enzymes is often a hallmark of disease. Therefore, inhibiting these enzymes is a major strategy in drug development. The sulfonyl chloride group present in this compound is highly reactive and can form stable, covalent bonds with nucleophilic sites found on proteins, including the active sites of enzymes. This ability to covalently modify the structure of an enzyme can lead to its irreversible inactivation, thereby blocking its biological function and the associated disease pathway.

Proteases are a class of enzymes that catalyze the breakdown of proteins and are central to numerous physiological and pathological processes, including viral replication, tissue remodeling, and cancer progression. nih.govnih.gov As such, they represent an important class of drug targets for a wide range of diseases, from viral infections like HIV to cancer. nih.gov The development of inhibitors that can selectively target a specific protease is a key goal in medicinal chemistry. nih.gov

Given the established reactivity of the sulfonyl chloride functional group toward proteins, compounds derived from this compound are investigated for their potential as protease inhibitors. The mechanism of action would involve the sulfonyl chloride moiety reacting with a nucleophilic amino acid residue (such as serine or cysteine) within the protease's active site. nih.gov This covalent modification could effectively and irreversibly shut down the enzyme's activity, making such compounds promising candidates for further development in therapeutic areas where protease activity is dysregulated. nih.gov

Enzyme Inhibition

Carbonic Anhydrase Inhibitors (CAIs)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Inhibitors of these enzymes have therapeutic applications as diuretics, antiglaucoma agents, and even antitumor therapies. nih.govnih.gov The primary sulfonamide moiety is a key feature for potent CA inhibition, as it coordinates to the zinc ion in the enzyme's active site.

Derivatives of this compound can be utilized to synthesize novel CAIs. For instance, reacting the sulfonyl chloride with nucleophiles like semicarbazide (B1199961) can produce sulfonyl semicarbazide derivatives. nih.gov These compounds have been investigated for their inhibitory activity against various human CA isoforms, including hCA I, II, IX, and XII. nih.gov Studies on such derivatives have shown high affinity and selectivity for specific isoforms, which is crucial for developing targeted therapies. For example, a series of sulfonyl semicarbazides demonstrated subnanomolar affinity for the tumor-associated isoform hCA XII. nih.gov Computational docking studies, such as those performed on the known CAI Dorzolamide, help to visualize the binding modes of these sulfonamide inhibitors within the enzyme's active site. beilstein-journals.org

α-Glucosidase and α-Amylase Inhibition in Antidiabetic Research

Inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is an established strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govcmro.in Derivatives of this compound have shown promise as inhibitors of these enzymes.

A recent study detailed the synthesis of novel 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives starting from 3-formyl-4-hydroxybenzenesulfonyl chloride. nih.gov These compounds were evaluated for their ability to inhibit α-amylase. The research found that the synthesized derivatives exhibited significant inhibitory activity, with some showing higher potency than the standard drug, Acarbose. nih.gov

Similarly, various sulfonamide derivatives have been screened for α-glucosidase inhibition. nih.gov N-arylbenzenesulfonyl histamines, for example, have been identified as potent and selective α-glucosidase inhibitors. nih.gov Furthermore, computational and in-vitro studies of 1,2-benzothiazine derivatives, which contain a sulfonamide scaffold, have identified compounds with excellent α-glucosidase inhibitory potential, with IC₅₀ values significantly lower than that of Acarbose. cmu.ac.th

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings | IC₅₀ Values (μM) | Reference |

|---|---|---|---|---|

| 2-oxo-2H-chromene-6-sulfonamides | α-Amylase | Significant inhibition, comparable to Acarbose. | Varies by derivative, e.g., 2.75 ± 0.27 to 3.32 ± 0.22 | nih.gov |

| 1,2-Benzothiazine derivatives | α-Glucosidase | More potent than standard Acarbose. | 3.906 to 7.812 | cmu.ac.th |

| Nα,Nτ-di-4-trifluorobenzenesulfonyl histamine | α-Glucosidase | Reversible and competitive inhibitor. | Ki value of 11.6 | nih.gov |

Anti-inflammatory Properties of Derivatives

Sulfonamides are a well-established class of anti-inflammatory agents, with celecoxib (B62257) being a prominent example. researchgate.net Derivatives synthesized from this compound can be designed to possess anti-inflammatory properties. The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2). Research into phenylpropanoid compounds containing a 4-hydroxyphenyl group has demonstrated the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in macrophage cell lines by blocking signaling pathways such as NF-κB and MAPK. nih.gov While not direct sulfonamide derivatives, this highlights the potential of the 4-hydroxyphenyl scaffold in designing anti-inflammatory molecules.

Antimicrobial and Antiviral Activities of Sulfonamide Scaffolds

Sulfonamides were the first class of effective chemotherapeutic agents and continue to be relevant in treating bacterial infections. researchgate.net Their primary mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. researchgate.netresearchgate.net The structure of the sulfonamide, particularly substitutions on the benzene ring and the sulfonamide nitrogen, can significantly influence its antibacterial activity. nih.gov For instance, incorporating electron-withdrawing groups can enhance activity against strains like Staphylococcus aureus. nih.govnih.gov Derivatives of this compound can be synthesized to create novel antibacterial agents effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.govmdpi.com

In the realm of virology, sulfonamide scaffolds are integral to several antiviral drugs. nih.gov They are found in HIV protease inhibitors (e.g., Amprenavir, Darunavir), non-nucleoside reverse transcriptase inhibitors, and integrase inhibitors. researchgate.netnih.gov The sulfonamide moiety plays a crucial role in binding to the active site of these viral enzymes. nih.gov Additionally, some sulfonamides function by targeting zinc finger proteins, which are critical for the replication of retroviruses like HIV. nih.gov The synthesis of novel sulfonamides from precursors like this compound is an active area of research for developing drugs against a wide range of viruses, including HIV, enteroviruses, and coronaviruses. nih.govmdpi.com

Table 2: Antimicrobial Spectrum of Sulfonamide Derivatives

| Target | Mechanism of Action | Examples of Pathogens | Reference |

|---|---|---|---|

| Bacteria | Inhibition of dihydropteroate synthase (DHPS), blocking folic acid synthesis. | Staphylococcus aureus (including MRSA), Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa | nih.govresearchgate.netresearchgate.netnih.gov |

| Viruses (e.g., HIV) | Inhibition of key viral enzymes like protease and reverse transcriptase; ejection of zinc from zinc fingers. | Human Immunodeficiency Virus (HIV), Tobacco Mosaic Virus (TMV), Coxsackievirus B3 | nih.govnih.govmdpi.commdpi.com |

Targeted Drug Delivery Systems

The reactive nature of the sulfonyl chloride group in this compound makes it a candidate for conjugation chemistry in targeted drug delivery. This functional group can be used to covalently link therapeutic agents to targeting moieties or drug carriers, such as polymers or nanoparticles. While specific examples utilizing this compound are not extensively documented in the provided sources, the principle is well-established in medicinal chemistry. For example, aptamers, which are single-stranded oligonucleotides that can bind to specific targets like cancer cells, can be functionalized to carry drugs. nih.gov A reactive linker derived from this compound could potentially be used to attach a cytotoxic agent to such a targeting system, thereby enhancing drug delivery to the desired site and minimizing systemic toxicity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a viable drug candidate. drugdesign.org By systematically modifying the structure of a molecule and assessing the impact on its biological activity, researchers can identify key structural features required for potency and selectivity.

For derivatives of this compound, SAR studies have provided crucial insights.

Antidiabetic Agents : In the development of chromene-based α-amylase inhibitors, SAR analysis revealed that a carboxamide group at position three and a carbonyl group at position two of the chromene ring were essential for activity. nih.gov Replacing the carboxamide with an ester or acetyl group did not enhance activity, indicating strict structural requirements for enzyme inhibition. nih.gov

DPP-4 Inhibitors : For a series of thiazole (B1198619) derivatives designed as antidiabetic agents, SAR studies showed the importance of hydrophobic fragments at the C5 position of the thiazole ring for potent inhibition of the DPP-4 enzyme. researchgate.net

Keap1-Nrf2 Inhibitors : In the design of inhibitors for the Keap1-Nrf2 protein-protein interaction, SAR studies on derivatives of analogous sulfonyl chlorides (e.g., 4-toluenesulfonyl chloride) showed that replacing methoxy (B1213986) groups with methyl groups on the arylsulfonamido moiety could improve activity. nih.gov This demonstrates how subtle electronic and steric changes can fine-tune biological potency.

These studies underscore the importance of systematic structural modification to understand how a molecule interacts with its biological target, a process in which this compound serves as a versatile starting scaffold.

Computational Studies in Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern pharmaceutical research, accelerating the discovery process and reducing costs. beilstein-journals.orgnih.gov Computational methods are widely applied to derivatives of this compound to predict their biological activity and guide synthetic efforts.

Molecular Docking : This technique is used to predict the binding mode and affinity of a ligand within the active site of a target protein. It has been extensively used for sulfonamide derivatives targeting various enzymes. For instance, docking studies have helped to elucidate the binding interactions of novel sulfonamides with α-amylase, α-glucosidase, and the bacterial enzyme DHPS. nih.govcmu.ac.thresearchgate.netnih.gov These studies can explain the results of SAR analyses on a molecular level and help in designing more potent inhibitors. researchgate.net

Virtual Screening : Large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits. beilstein-journals.org This approach has been used to identify novel sulfonamide-based inhibitors for various therapeutic targets. nih.gov

ADME Prediction : Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net For newly designed sulfonamide derivatives, these in silico predictions can assess their drug-likeness and oral bioavailability early in the discovery process, helping to prioritize which compounds to synthesize and test. nih.govresearchgate.netresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this method is used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, within the active site of a target protein. nih.gov

The process involves the use of scoring functions to estimate the binding energy of the ligand-protein complex. For instance, in studies involving sulfonamide derivatives, which can be synthesized from sulfonyl chlorides, molecular docking is employed to understand their interaction with specific enzymes. nih.govresearchgate.net For example, derivatives of 4-phthalimidobenzenesulfonamide, synthesized from 4-phthalimidobenzenesulfonyl chloride, have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govresearchgate.net These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's catalytic or peripheral sites. researchgate.net

The insights gained from molecular docking studies are instrumental in structure-based drug design, allowing for the rational optimization of lead compounds to enhance their potency and selectivity. nih.gov

| Docking Study Example | Target Protein | Key Findings |

| 4-Phthalimidobenzenesulfonamide derivatives | Acetylcholinesterase (AChE) | The most active compound was found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net |

| Various library compounds | SARS-CoV-2 Mpro | Identified potential ligands and explored their binding conformational stability through molecular dynamics simulations. nih.gov |

| Succinohydrazide derivatives (from substituted benzenesulfonyl chloride) | Tubulin (1SA0) | Investigated the binding mechanism of the synthesized protein-ligand complexes. uobaghdad.edu.iq |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADME profiles, thereby reducing the time and cost of development.

For derivatives of benzenesulfonyl chloride, various ADME parameters are typically evaluated using specialized software. nih.govmdpi.com These parameters often include:

Aqueous Solubility: Affects absorption and distribution.

Intestinal Absorption: Predicts the extent to which a drug is absorbed from the gut into the bloodstream. nih.gov

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound can cross into the central nervous system. nih.gov

Plasma Protein Binding: Influences the distribution and availability of a drug. mdpi.com

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Studies on various sulfonamide and heterocyclic derivatives show that these in silico tools can effectively predict properties like human oral absorption, which can range significantly among different compounds. nih.gov For example, predictions for some compounds showed oral absorption percentages from 65% to over 93%. nih.gov

| ADME Parameter | Predicted Range/Value (Example from derivatives) | Significance |

| Human Oral Absorption | 65% - 93% nih.gov | Indicates potential for oral bioavailability. |

| Aqueous Solubility (QPlogS) | -5.254 to -3.320 nih.gov | Affects dissolution and absorption. |

| Blood-Brain Barrier Passage | -1.579 to -0.506 nm/s nih.gov | Determines potential for CNS effects. |

| Cell Permeability (QPPcaco2) | 113 to 520 nm/s nih.gov | Predicts absorption across the intestinal wall. |

In Silico Toxicity and Drug Likeness Prediction

Drug-Likeness Prediction: A common approach to assess drug-likeness is to evaluate compliance with established guidelines like Lipinski's Rule of Five. nih.gov This rule considers molecular properties such as:

Molecular weight (less than 500 Da)

LogP (octanol-water partition coefficient, less than 5)

Number of hydrogen bond donors (less than 5)

Number of hydrogen bond acceptors (less than 10)

Many studies on heterocyclic compounds derived from structures related to benzenesulfonyl chloride have shown that the synthesized molecules adhere to these rules, suggesting good potential for oral bioavailability. nih.govnih.gov The Veber rule, which considers the number of rotatable bonds and polar surface area, is another metric used to predict good intestinal absorption. nih.gov

Toxicity Prediction: In silico toxicity prediction tools, such as ProTOX II, can estimate various toxicological endpoints, including hepatotoxicity, carcinogenicity, and mutagenicity. mdpi.com These predictions are based on the chemical structure of the compound and comparison to databases of known toxic substances. For new chemical entities, these predictions provide an early warning of potential safety issues.

| Prediction Type | Guideline/Method | Key Parameters |

| Drug-Likeness | Lipinski's Rule of Five | Molecular Weight, LogP, H-bond donors/acceptors. nih.gov |

| Bioavailability | Veber Rule | Rotatable bonds, Polar Surface Area. nih.gov |

| Toxicity | ProTOX II | Prediction of hepatotoxicity, carcinogenicity, etc. mdpi.com |

Peptide Synthesis Reagents

In the chemical synthesis of peptides, a crucial step is the formation of an amide bond between two amino acids. researchgate.net This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. ekb.eg Sulfonyl chlorides, including hydroxy-substituted benzenesulfonyl chlorides, can serve as coupling reagents for this purpose. thieme-connect.com

The use of an appropriately substituted ortho-hydroxybenzenesulfonyl chloride has been shown to be an efficient coupling reagent for peptide synthesis, proceeding with low epimerization and in excellent yields. thieme-connect.com The reaction is believed to proceed through the formation of a mixed carboxylic-sulfonic anhydride, which is a highly reactive intermediate. thieme-connect.com

While direct studies on this compound as a peptide coupling reagent are less common in the provided literature, the principle established with its ortho-isomer suggests its potential utility in this area. thieme-connect.com The general method involves the coupling of sulfonyl chlorides with amino acid or peptide esters to form sulfonamides, which are key structures in sulfonopeptides. nih.gov Peptide coupling reagents are essential for linking amino acids to solid-phase synthesis resins and for creating the peptide bonds that form the final peptide chain. peptide.com

V. Applications in Materials Science and Polymer Chemistry

Polyurethane Synthesis and Industrial Applications

4-Hydroxybenzenesulfonyl chloride serves as a key building block in the synthesis of polyurethanes. Polyurethanes are a class of polymers widely used in a vast array of applications, including foams, coatings, elastomers, and insulators. rsc.org The incorporation of the 4-hydroxybenzenesulfonyl moiety into the polymer backbone can impart specific properties to the final material. The synthesis of polyurethanes from this compound is noted for its high yield, which makes it an attractive option for various industrial applications. biosynth.com

The general synthesis of polyurethanes involves the reaction of a diol with a diisocyanate. rsc.org In this context, this compound can be utilized as a precursor to a diol or as a modifier to introduce specific functionalities.

A specific method for polyurethane formation involves the reaction of this compound with pyridine (B92270) in the presence of a dehydrating agent. biosynth.com In this reaction, the hydroxyl group of the this compound participates in the formation of the urethane (B1682113) linkage. Pyridine often acts as a catalyst and acid scavenger, while the dehydrating agent facilitates the removal of water, driving the polymerization reaction forward. This process highlights a direct pathway to incorporate the sulfonyl group into a polyurethane structure. biosynth.com

Table 1: Reaction Components for Polyurethane Synthesis

| Component | Role in Synthesis |

| This compound | Provides a hydroxyl group for urethane linkage formation. |

| Pyridine | Acts as a catalyst and acid scavenger. |

| Dehydrating Agent | Removes water to drive the polymerization reaction. |

| Diisocyanate | Reacts with the diol component to form the polyurethane backbone. |

Functional Polymers and Advanced Materials

The reactivity of this compound is leveraged to create functional polymers and advanced materials with specific properties. The sulfonyl chloride group is a versatile functional handle that can be used for post-polymerization modification. For instance, sulfonyl chlorides can be converted to sulfonyl azides, which are highly reactive. These sulfonyl azide (B81097) groups can then be grafted onto existing polymer backbones, such as polypropylene, through C-H insertion reactions to introduce new functionalities. acs.org

This approach allows for the modification of commodity polymers, imparting them with advanced properties. Furthermore, this compound is used as a precursor in the synthesis of other complex molecules, such as amino acid derivatives that have shown potential for specific activities. chemicalbook.comchemicalbook.com This demonstrates its role in creating specialized and high-performance materials.

Table 2: Research Findings on Functional Material Synthesis

| Precursor/Monomer | Resulting Polymer/Material | Key Findings & Applications |

| Biomass-derived monomers (e.g., HAH) | Functional polyurethanes and polyesters | Polymers exhibit tunable properties, improved thermal stability, and potential for crosslinking via Diels-Alder reactions. rsc.org |

| This compound derivative (Sulfonyl azide) | Modified Polypropylene | Enables post-polymerization modification to introduce functional groups onto the polymer chain. acs.org |

Role as Monomer in Polymerization

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. For a molecule to act as a monomer, it must have at least two reactive sites. This compound possesses two distinct reactive functional groups: the phenolic hydroxyl (-OH) group and the sulfonyl chloride (-SO₂Cl) group.